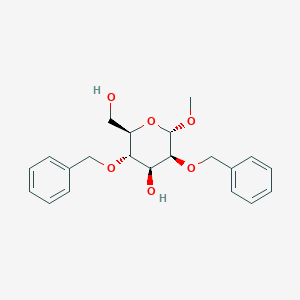

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYNJBPDHIJUNF-TXVWBRJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453644 | |

| Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67381-29-7 | |

| Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside

This guide provides a detailed exploration of the chemical synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, a selectively protected mannose derivative crucial for the assembly of complex oligosaccharides and glycoconjugates. The methodologies, mechanistic underpinnings, and practical considerations are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this synthetic pathway.

Introduction: The Strategic Importance of Selective Protection in Carbohydrate Chemistry

Carbohydrates are integral to a multitude of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. The synthesis of structurally defined oligosaccharides is therefore a cornerstone of glycobiology research and the development of carbohydrate-based therapeutics. D-mannose, a common constituent of N-linked oligosaccharides, is a frequent target for synthetic chemists.

The synthesis of complex glycans necessitates a strategic approach to the protection and deprotection of the multiple hydroxyl groups on a monosaccharide scaffold. Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is a valuable building block because it possesses free hydroxyl groups at the C-3 and C-6 positions, allowing for further glycosylation or modification at these sites. The benzyl ethers at C-2 and C-4 provide stable protection that can be removed under hydrogenolysis conditions at a later stage of a multi-step synthesis.

This guide will focus on a reliable and widely used two-step approach for the preparation of this target molecule, starting from the commercially available Methyl α-D-mannopyranoside. The synthetic route involves the formation of a benzylidene acetal to temporarily protect the C-4 and C-6 hydroxyls, followed by a regioselective reductive opening of this acetal to furnish the desired 2,4-di-O-benzyl derivative.

Synthetic Strategy and Workflow

The overall synthetic pathway can be visualized as a two-stage process. The first stage establishes a temporary protecting group that differentiates the C-4 and C-6 hydroxyls from the C-2 and C-3 hydroxyls. The second stage involves the regioselective introduction of a benzyl group at the C-4 position while the C-2 (and often C-3) position is benzylated.

A Senior Application Scientist's Guide to the Regioselective Synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside

Abstract

This technical guide provides a comprehensive, in-depth protocol for the preparation of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, a crucial building block in synthetic carbohydrate chemistry. The synthesis of complex oligosaccharides and glycoconjugates, vital in drug development and glycobiology, hinges on the availability of such selectively protected monosaccharide units. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy—the dibutyltin oxide-mediated regioselective benzylation. We will explore the underlying principles of stannylene acetal chemistry that govern the selective activation of the C-2 and C-4 hydroxyl groups of methyl α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental procedures, characterization data, and a robust framework for achieving a high-purity final product.

Introduction: The Strategic Importance of Selective Protection

Monosaccharides, such as D-mannose, are polyhydroxylated molecules. This structural feature, while central to their biological function, presents a formidable challenge in synthetic chemistry: how to differentiate and selectively functionalize one hydroxyl group in the presence of several others of similar reactivity.[1] The ability to install protecting groups at specific positions is fundamental to the construction of complex carbohydrates.[1] Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is a valuable intermediate because it leaves the C-3 and C-6 hydroxyl groups available for subsequent glycosylation or other modifications, making it a key player in the synthesis of branched glycan sequences and other bioactive molecules.[1][2]

The benzyl ether is a preferred protecting group in carbohydrate synthesis due to its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenation.[3] However, direct partial benzylation of a polyol often results in a complex mixture of regioisomers that are difficult to separate.[4] To overcome this, methods that offer high regioselectivity are paramount.

The Core Strategy: Dibutyltin Oxide-Mediated Benzylation

The most reliable and widely adopted strategy for the selective benzylation of cis-diols, such as those found in methyl α-D-mannopyranoside, involves the use of dibutyltin oxide (Bu₂SnO).[5][6][7] This method leverages the formation of a transient 2,3-O-dibutylstannylene acetal intermediate.

Mechanistic Rationale

The high regioselectivity of this reaction stems from the specific way the tin acetal is formed and how it subsequently reacts.

-

Stannylene Acetal Formation : Methyl α-D-mannopyranoside is first refluxed with a stoichiometric amount of dibutyltin oxide in an anhydrous solvent like methanol. This step forms a 2,3-O-stannylene acetal.[6] While stannylene acetals can form across other diol pairs, the cis-diol at the C-2 and C-3 positions of the mannoside ring forms a thermodynamically favored five-membered ring intermediate.

-

Dimerization and Oxygen Activation : In solution, these stannylene acetals are not monomeric but exist as dimers or higher-order oligomers.[8][9] In the dimeric structure, an oxygen atom from one mannoside unit coordinates to the tin atom of a second unit. This coordination makes the oxygen atom significantly more nucleophilic than the other hydroxyl groups. Specifically, the C-2 oxygen is preferentially activated over the C-3 oxygen.

-

Regioselective Alkylation : Upon addition of the alkylating agent, benzyl bromide (BnBr), the highly activated C-2 oxygen atom preferentially attacks the benzyl group. Following the initial benzylation at the C-2 position, a subsequent benzylation occurs at the C-4 position. This two-step process within the same reaction vessel ultimately yields the desired 2,4-di-O-benzylated product.

This mechanistic pathway provides a clear causal link between the choice of reagents and the observed, highly selective outcome, forming a trustworthy and reproducible protocol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |

| Methyl α-D-mannopyranoside | 194.18 | ≥99% | Must be thoroughly dried before use. |

| Dibutyltin Oxide (Bu₂SnO) | 248.92 | ≥98% | Toxic; handle with care in a fume hood. |

| Benzyl Bromide (BnBr) | 171.04 | ≥98% | Lachrymator; handle in a fume hood. |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | ≥99% | Acts as a phase-transfer catalyst. |

| Methanol (MeOH) | 32.04 | Anhydrous | |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | |

| Toluene | 92.14 | ACS Grade | For workup. |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | For chromatography. |

| Hexanes | - | ACS Grade | For chromatography. |

| Saturated aq. NaHCO₃ | - | - | For workup. |

| Brine | - | - | For workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying. |

Step-by-Step Synthesis Workflow

Step 1: Formation of the Stannylene Acetal

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl α-D-mannopyranoside (10.0 g, 51.5 mmol) and anhydrous methanol (250 mL).

-

Add dibutyltin oxide (12.8 g, 51.5 mmol, 1.0 eq.).

-

Heat the resulting suspension to reflux. The mixture will become clear as the reaction proceeds, indicating the formation of the soluble stannylene acetal. Maintain reflux for 4 hours.

-

After 4 hours, remove the flask from the heat and allow it to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude 2,3-O-dibutylstannylene acetal as a white solid. This intermediate is used directly in the next step without further purification.[6]

Step 2: Dibenzylation

-

Place the flask containing the crude stannylene acetal under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous N,N-dimethylformamide (DMF, 250 mL) to dissolve the white solid.

-

Add tetrabutylammonium bromide (TBAB) (1.66 g, 5.15 mmol, 0.1 eq.).

-

Add benzyl bromide (18.4 mL, 154.5 mmol, 3.0 eq.) dropwise to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate/Hexanes). The starting material is highly polar, while the product will have a much higher Rf value.

Step 3: Work-up and Extraction

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (200 mL).

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x 150 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a viscous yellow oil.

Step 4: Purification

-

The crude product must be purified by flash column chromatography on silica gel.[4]

-

Prepare a silica gel column using a gradient elution system, starting with 20% Ethyl Acetate in Hexanes and gradually increasing to 40% Ethyl Acetate in Hexanes.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside as a clear, colorless oil or a white solid upon standing.

Expected Yield: 60-70%.

Visualization of the Workflow

The following diagram illustrates the key stages of the experimental process.

Product Characterization

Validation of the final product's structure and purity is critical. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive structural information. Key expected signals (in CDCl₃, 400 MHz) are:

-

Aromatic Protons (Bn) : ~δ 7.25-7.40 (m, 10H)

-

Anomeric Proton (H-1) : ~δ 4.75 (s, 1H)

-

Benzyl CH₂ : ~δ 4.50-4.90 (m, 4H, overlapping signals)

-

Ring Protons (H-2, H-3, H-4, H-5, H-6) : ~δ 3.60-4.00 (m, 6H)

-

Methoxy Protons (OCH₃) : ~δ 3.35 (s, 3H)

The singlet for the anomeric proton (H-1) is characteristic of the α-anomer of a methyl mannopyranoside.

¹³C NMR Spectroscopy

Key expected signals (in CDCl₃, 100 MHz) include:

-

Aromatic Carbons (Bn) : ~δ 127.5-138.5

-

Anomeric Carbon (C-1) : ~δ 99.5

-

Ring Carbons (C-2 to C-6) : ~δ 62.0-80.0

-

Benzyl CH₂ : ~δ 72.0-75.0

-

Methoxy Carbon (OCH₃) : ~δ 55.0

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula, C₂₁H₂₆O₆. The expected [M+Na]⁺ peak would be observed at m/z 401.1576.

Conclusion and Field Insights

The dibutyltin oxide method stands as a robust and highly regioselective route to Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside. The success of this synthesis hinges on two critical factors: the complete dryness of the starting mannoside and the use of anhydrous solvents. Water can hydrolyze the stannylene intermediate, leading to side products and reduced yields. Furthermore, careful monitoring by TLC is essential to prevent the formation of over-benzylated products. By understanding the mechanistic underpinnings of the stannylene acetal's reactivity, researchers can confidently apply and, if necessary, troubleshoot this powerful synthetic transformation, thereby accelerating progress in the fields of glycochemistry and drug discovery.

References

-

MDPI. (n.d.). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). SELECTIVE BENZOYLATION OF METHYL α-D-MANNOPYRANOSIDE USING THE DIBUTYLTIN OXIDE AND DIRECT METHODS. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Selective benzoylation of methyl α-D-mannopyranoside using the dibutyltin oxide and direct methods. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1990). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. Retrieved from [Link]

-

ScienceDirect. (n.d.). Epimerization of Carbohydrates via Stannylene Acetals. A Practical Synthesis of D-Talose 1. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

-

ScienceDirect. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. Retrieved from [Link]

-

ScienceDirect. (n.d.). The synthesis of d-C-mannopyranosides. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]

-

NIST WebBook. (n.d.). α-Methyl-D-mannopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). Methyl alpha-D-mannopyranoside. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The synthesis of d-C-mannopyranosides [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-backed protocol for the multi-step synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, a selectively protected carbohydrate building block of significant interest in glycobiology and medicinal chemistry. The strategic protection of specific hydroxyl groups on the mannose scaffold is paramount for the construction of complex oligosaccharides and glycoconjugates. This document outlines a robust synthetic pathway, detailing the underlying chemical principles, step-by-step experimental procedures, and methods for characterization of the target compound and its intermediates. The proposed route is designed to offer high regioselectivity and is based on established methodologies in carbohydrate chemistry, providing researchers and drug development professionals with a reliable guide for obtaining this valuable synthetic intermediate.

Introduction: The Significance of Selectively Protected Mannosides

D-mannose and its derivatives are integral components of numerous biologically important glycans, playing crucial roles in cellular recognition, signaling, and pathogenesis.[1] The synthesis of complex mannose-containing oligosaccharides, which are essential for studying these biological processes, relies on the availability of well-defined, selectively protected monosaccharide building blocks. Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is a versatile intermediate, with the benzyl ether protecting groups offering stability across a wide range of reaction conditions and their facile removal via catalytic hydrogenation. The free hydroxyl groups at the 3- and 6-positions provide sites for further glycosylation or functionalization, enabling the construction of intricate carbohydrate structures.

The primary challenge in the synthesis of such molecules lies in the differentiation of hydroxyl groups with similar reactivities. The presented protocol addresses this challenge through a strategic sequence of protection and deprotection steps, ensuring high regioselectivity and good overall yield.

Synthetic Strategy: A Multi-step Approach to Regioselectivity

The synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside from the commercially available Methyl α-D-mannopyranoside necessitates a strategic, multi-step approach to achieve the desired 2,4-dibenzylation pattern. The relative reactivity of the hydroxyl groups in methyl α-D-mannopyranoside is generally accepted to be 6-OH > 2-OH > 3-OH > 4-OH. Direct selective benzylation of the 2- and 4-positions in a single step is synthetically challenging due to this reactivity profile.

The proposed synthetic route, therefore, employs a series of protection and regioselective manipulations to achieve the target molecule. The overall workflow is depicted below:

Caption: Overall synthetic workflow for Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside.

This strategy leverages the formation of a 4,6-O-benzylidene acetal to mask the most reactive 6-OH and the adjacent 4-OH group. This allows for the selective benzylation of the 2-OH position. Subsequent reductive opening of the benzylidene acetal unmasks the 6-OH and, with the appropriate choice of reagents, installs a benzyl group at the 4-position, yielding the target compound.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is to be monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates, with visualization by UV light and/or charring with a suitable staining solution (e.g., acidic potassium permanganate or ceric ammonium molybdate). Column chromatography should be performed using silica gel (230-400 mesh).

Detailed Reaction Scheme

Sources

Characterization of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside: A Technical Guide for Chemical Synthesis and Analysis

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, a key intermediate in synthetic carbohydrate chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile building block. The methodologies and analytical interpretations presented herein are grounded in established chemical principles and draw upon field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Selectively Protected Mannopyranosides

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is a partially protected monosaccharide that serves as a crucial precursor in the synthesis of complex oligosaccharides, glycoconjugates, and other carbohydrate-based bioactive molecules. The strategic placement of benzyl ethers at the C2 and C4 positions leaves the hydroxyl groups at C3 and C6 available for further chemical modification. This selective protection scheme is instrumental in directing glycosylation reactions and enabling the regioselective introduction of other functional groups.

The α-mannopyranoside core is a prevalent structural motif in many biologically significant glycans, including those involved in cell-cell recognition, immune responses, and pathogenesis. Consequently, access to well-defined and selectively protected mannoside building blocks, such as the title compound, is paramount for advancing our understanding of glycobiology and for the development of novel therapeutics.

Synthesis and Purification: A Guided Protocol

The synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside necessitates a regioselective benzylation strategy. The following protocol is a synthesized approach based on established methodologies for the selective protection of pyranosides, offering a reliable pathway to the target compound.

Synthetic Strategy: Navigating Regioselectivity

The selective benzylation of the hydroxyl groups at the C2 and C4 positions of methyl α-D-mannopyranoside, while leaving the C3 and C6 hydroxyls free, can be achieved through a multi-step process involving the use of orthogonal protecting groups. A common and effective strategy involves the initial formation of a 4,6-O-benzylidene acetal, followed by benzylation of the remaining free hydroxyls at C2 and C3, and subsequent regioselective opening of the benzylidene ring. However, for the desired 2,4-di-O-benzyl substitution pattern, a more direct, albeit challenging, approach of selective benzylation is often employed, exploiting the differential reactivity of the hydroxyl groups.

The following diagram outlines the logical workflow for the synthesis and purification of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside.

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, a key intermediate in carbohydrate synthesis. D-mannose and its derivatives are fundamental components in numerous biological processes, including cell recognition and viral infection.[1] The strategic placement of benzyl protecting groups at the C2 and C4 positions allows for selective modification at other hydroxyl groups, making this compound a valuable building block for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Accurate structural elucidation through spectroscopic methods is paramount to ensure its purity and correct stereochemistry for subsequent synthetic steps. This guide will delve into the principles and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy as they apply to this specific molecule.

Introduction: The Significance of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside

Carbohydrates play crucial roles in a myriad of biological functions.[1] Specifically, D-mannose is a critical recognition element in many of these processes.[1] The synthesis of complex mannose-containing structures for research and therapeutic development often requires selectively protected building blocks. Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside serves as such a precursor, with the benzyl ethers providing robust protection that can be removed under specific conditions. The α-anomeric methyl group provides a convenient handle and fixes the stereochemistry at the anomeric center.

The precise characterization of this molecule is non-trivial. The presence of two benzyl groups and the inherent complexity of the mannopyranoside ring necessitate a multi-faceted spectroscopic approach to confirm its identity and purity. This guide will walk through the expected spectroscopic data and provide the rationale behind the interpretation, equipping researchers with the knowledge to confidently analyze this and similar carbohydrate derivatives.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectra.

Caption: Structure of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of carbohydrates in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a quantitative map of all the protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Expected Chemical Shifts and Coupling Constants:

| Proton Assignment | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Rationale |

| Aromatic-H | 7.20 - 7.40 | m | - | Protons of the two benzyl groups. |

| H-1 (Anomeric) | ~4.80 | d | J₁,₂ = ~1-2 | The α-anomeric proton is typically a doublet with a small coupling constant due to the equatorial-axial relationship with H-2.[4] |

| -CH₂- (Benzyl) | 4.50 - 4.90 | m | - | The two methylene groups of the benzyl ethers. |

| H-2 | ~3.90 | dd | J₁,₂ = ~1-2, J₂,₃ = ~3-4 | Coupled to H-1 and H-3. |

| H-3 | ~3.80 | dd | J₂,₃ = ~3-4, J₃,₄ = ~9 | Coupled to H-2 and H-4. |

| H-4 | ~3.70 | t | J₃,₄ = ~9, J₄,₅ = ~9 | Coupled to H-3 and H-5. |

| H-5 | ~3.60 | m | - | Complex coupling with H-4, H-6a, and H-6b. |

| H-6a, H-6b | ~3.75, ~3.65 | m | - | Diastereotopic protons of the C6 hydroxymethyl group. |

| -OCH₃ | ~3.35 | s | - | Singlet for the methyl group of the anomeric methoxy. |

| -OH | Variable | br s | - | Broad singlet for the hydroxyl protons, position is concentration and solvent dependent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and substitution of each carbon atom.

Expected Chemical Shifts:

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Aromatic C | 127 - 138 | Carbons of the two benzyl groups. |

| C-1 (Anomeric) | ~100 | The anomeric carbon is characteristically downfield.[5] |

| -CH₂- (Benzyl) | ~72-75 | Methylene carbons of the benzyl ethers. |

| C-2, C-3, C-4, C-5 | 70 - 80 | Carbons of the pyranose ring. |

| C-6 | ~62 | The primary carbon of the hydroxymethyl group is typically the most upfield of the ring carbons.[5] |

| -OCH₃ | ~55 | Methyl carbon of the anomeric methoxy group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same high-field NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Processing: Fourier transform the raw data and phase correct the spectrum.

2D NMR Spectroscopy: Unraveling Connectivity

Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for confirming assignments made from 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is used to trace the proton connectivity within the mannose ring.

Caption: Expected COSY correlations for the mannose ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It is essential for assigning the carbon signals based on the proton assignments.

Caption: Expected HSQC correlations for key functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₂₁H₂₆O₆

-

Molecular Weight: 374.43 g/mol

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The expected [M+Na]⁺ adduct would be observed at m/z 397.1627.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600 - 3200 | O-H | Stretching (hydroxyl groups) |

| 3100 - 3000 | C-H | Stretching (aromatic) |

| 3000 - 2850 | C-H | Stretching (aliphatic) |

| 1600, 1495, 1450 | C=C | Stretching (aromatic rings) |

| 1100 - 1000 | C-O | Stretching (ethers and alcohols) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

-

Acquisition: Acquire the infrared spectrum using an FTIR spectrometer.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside using a combination of ¹H NMR, ¹³C NMR, 2D NMR, MS, and FTIR provides a self-validating system for its structural confirmation. The data presented in this guide serve as a benchmark for researchers working with this important synthetic intermediate. By understanding the principles behind each technique and the expected spectral features, scientists can ensure the quality and integrity of their materials, which is a critical aspect of successful carbohydrate synthesis and drug development.

References

-

Yasmin, F., Amin, Md. R., Hosen, A., & Kawsar, S. M. A. (2021). Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. ResearchGate. Retrieved from [Link]

-

CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

-

Al-Amiery, A. A. (2012). Synthesis and characterization of Some Mannose Esters at C1 as a Prodrugs. ResearchGate. Retrieved from [Link]

- Abbas, S. A., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside.

-

YouTube. (2020, April 9). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. Retrieved from [Link]

-

Tfaily, M. M., et al. (2019). Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). Thiomonosaccharide Derivatives from D-Mannose. Retrieved from [Link]

-

Hossain, M. A., & Islam, M. S. (2001). Synthesis and characterization of some D-mannose derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). The synthesis of d-C-mannopyranosides. Retrieved from [Link]

-

RSC Publishing. (2022, December 21). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Retrieved from [Link]

-

National Institutes of Health. (2020, September 3). NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Retrieved from [Link]

-

iris.unina.it. (2021, November 13). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl exo-2,3:4,6-di-O-benzylidene-a-D-mannopyranoside - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Retrieved from [Link]

-

PubMed Central. (2024, July 26). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. Retrieved from [Link]

-

PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2016). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-H)-Glucopyranoside. Retrieved from [Link]

-

PubMed. (1992). Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL 2-O-ACETYL-4-O-BENZYL-ALPHA-L-RHAMNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-3,4,6-TRI-O-BENZYL-ALPHA-D-MANNOPYRANOSYL-(1->3). Retrieved from [Link]

-

Springer. (2016). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). Methyl alpha-D-mannopyranoside. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2021, July 5). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Retrieved from [Link]

-

RSC Publishing. (2020, June 28). A versatile approach to the synthesis of mannosamine glycosides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Triple three-dimensional MS/MS spectrum facilitates quantitative ginsenosides-targeted sub-metabolome characterization in notoginseng. Retrieved from [Link]

Sources

- 1. The synthesis of d-C-mannopyranosides [comptes-rendus.academie-sciences.fr]

- 2. researchgate.net [researchgate.net]

- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, a key intermediate in synthetic carbohydrate chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and glycobiology who require a detailed understanding of this versatile building block.

Introduction: The Strategic Importance of Partially Benzylated Mannosides

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (CAS No. 67381-29-7) is a selectively protected monosaccharide that serves as a valuable precursor in the synthesis of complex oligosaccharides and glycoconjugates. The strategic placement of benzyl ethers at the C2 and C4 positions of the mannose scaffold leaves the hydroxyl groups at C3 and C6 available for further chemical modification. This regioselective protection is crucial for controlling the outcome of glycosylation reactions and for the construction of specific glycosidic linkages found in biologically active molecules.

The benzyl group is a widely employed protecting group in carbohydrate chemistry due to its stability under a broad range of reaction conditions, including acidic and basic environments, and its ease of removal via catalytic hydrogenation.[1] The presence of a benzyl ether at the C2 position of a mannosyl donor is known to influence the stereochemical outcome of glycosylation, typically favoring the formation of α-mannosidic linkages. This is of particular importance in the synthesis of mannooligosaccharides, which are key components of glycoproteins and glycolipids involved in various biological recognition processes.

This guide will delve into the fundamental physical properties of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, provide a detailed experimental protocol for its synthesis and purification, and discuss the key spectroscopic techniques used for its structural elucidation.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67381-29-7 | [2] |

| Molecular Formula | C₂₁H₂₆O₆ | [2] |

| Molecular Weight | 374.43 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 116-118 °C | |

| Optical Rotation ([α]D) | +35.5° (c 1.0, CHCl₃) | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and methanol. Sparingly soluble in hexanes. |

Synthesis and Purification Protocol

The synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside typically involves the regioselective benzylation of a suitable precursor, most commonly Methyl 4,6-O-benzylidene-α-D-mannopyranoside. The following protocol is a representative procedure for its preparation and subsequent purification.

Synthetic Workflow

The overall synthetic strategy involves two main steps: the protection of the C4 and C6 hydroxyl groups as a benzylidene acetal, followed by the benzylation of the C2 and C4 hydroxyls and subsequent removal of the benzylidene group.

Sources

An In-depth Technical Guide to Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside: Synthesis, Structure, and Applications

Foreword: The Strategic Importance of Selectively Protected Mannosides in Glycoscience

In the intricate world of glycoscience, the ability to construct complex oligosaccharides with precision is paramount. These complex carbohydrates govern a vast array of biological processes, from cell-cell recognition and immune responses to host-pathogen interactions. The chemical synthesis of such molecules is a formidable challenge, hinging on the availability of versatile monosaccharide building blocks with a strategic arrangement of protecting groups. Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside represents a key, albeit specialized, building block for the synthesis of mannose-containing glycans. The benzyl ether protecting groups offer a distinct advantage due to their stability across a wide range of reaction conditions and their facile removal by catalytic hydrogenation.[1][2] The specific placement of these groups at the C2 and C4 positions leaves the C3 and C6 hydroxyls available for glycosylation, enabling the construction of specific linkages found in biologically important glycans. This guide provides a comprehensive technical overview of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, including a proposed synthetic route, detailed structural elucidation, and a discussion of its potential applications in research and drug development.

Proposed Synthesis: A Strategic Approach to Regioselective Benzylation

A direct and selective benzylation of the 2- and 4-hydroxyl groups of methyl α-D-mannopyranoside in a single step is challenging due to the similar reactivity of the secondary hydroxyls. Therefore, a multi-step strategy employing temporary protecting groups is proposed, leveraging well-established methodologies in carbohydrate chemistry. The key to this synthesis is the regioselective reductive opening of a benzylidene acetal, a powerful technique for differentiating the 4- and 6-hydroxyl groups.[3][4][5][6]

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Causality Behind Experimental Choices

-

Step 1: Formation of Methyl 4,6-O-benzylidene-α-D-mannopyranoside. The initial step involves the protection of the C4 and C6 hydroxyl groups as a benzylidene acetal. This is a standard and efficient method to simultaneously protect these two positions, creating a rigid bicyclic system. The use of an acid catalyst like camphorsulfonic acid (CSA) in an aprotic solvent such as dimethylformamide (DMF) drives the reaction to completion.[7][8] While methyl α-D-mannopyranoside can form other benzylidene derivatives due to the cis-diol at C2 and C3, the 4,6-acetal is typically the thermodynamic product.[8]

-

Step 2: Benzylation of the C2 and C3 Hydroxyls. With the C4 and C6 positions blocked, the remaining C2 and C3 hydroxyls are available for benzylation. A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyls, forming alkoxides that then react with benzyl bromide (BnBr) in an SN2 reaction to form the benzyl ethers.

-

Step 3: Regioselective Reductive Opening of the Benzylidene Acetal. This is the pivotal step for achieving the desired 2,4-di-O-benzyl substitution pattern. The choice of reducing agent and solvent is critical for controlling the regioselectivity of the ring opening. It has been demonstrated that using a toluene stock solution of diisobutylaluminium hydride (DIBAL-H) for the reduction of methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannoside selectively yields the 4-O-benzyl ether with a free 6-OH group.[3] This selectivity is attributed to the coordination of the Lewis acidic aluminum center to the more sterically accessible O-6, followed by hydride delivery to C-4.

-

Alternative Synthetic Considerations. The proposed route highlights a common strategy in carbohydrate chemistry. However, achieving the final target from the product of Step 3 would require selective manipulation of the C3-O-benzyl group, which can be challenging. A more direct, albeit potentially lower-yielding, approach could involve the direct regioselective benzylation of methyl α-D-mannopyranoside under carefully controlled conditions, though this often leads to a mixture of products requiring chromatographic separation.[9]

Structural Elucidation

The precise chemical structure of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is defined by the stereochemistry of the mannose core and the specific attachment of the methyl and benzyl groups.

Chemical Structure Diagram

Sources

- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside in Modern Glycosylation Chemistry: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the complex field of glycosylation. We will explore the multifaceted role of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, a key building block in the synthesis of intricate oligosaccharides and glycoconjugates. This guide moves beyond a simple recitation of protocols to provide a deep understanding of the causality behind experimental choices, empowering the reader to strategically apply this versatile mannoside derivative in their own research endeavors.

Introduction: The Significance of Mannosylation and the Need for Precision

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological processes. Mannose-containing glycans, in particular, are integral to protein folding, quality control, and immune recognition. The precise architecture of these oligosaccharides is paramount to their function, and thus, the ability to synthesize them with high fidelity is a cornerstone of modern glycochemistry and drug discovery.

The chemical synthesis of complex oligosaccharides hinges on the strategic use of protecting groups. These temporary modifications of hydroxyl groups allow for the regioselective formation of glycosidic bonds, preventing unwanted side reactions. Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside emerges as a pivotal player in this context. With its hydroxyl groups at the C-3 and C-6 positions available for glycosylation, and the stable benzyl ethers at C-2 and C-4, it serves as a versatile glycosyl acceptor, enabling the construction of specific mannosidic linkages.

Synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside: A Strategic Approach

The preparation of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is a multi-step process that exemplifies the principles of protecting group chemistry. A common and effective strategy involves the regioselective reductive opening of a di-O-benzylidene protected precursor.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is designed for maximal control over the regiochemical outcome. Starting with the readily available methyl α-D-mannopyranoside, the formation of a 2,3:4,6-di-O-benzylidene acetal protects all four hydroxyl groups. The key to success lies in the subsequent selective opening of these acetals. The 2,3-O-benzylidene ring is generally more labile than the 4,6-O-benzylidene ring. Furthermore, the regioselectivity of the reductive opening of the 2,3-acetal can be influenced by the choice of reagents and reaction conditions, allowing for the targeted exposure of either the C-2 or C-3 hydroxyl group.

Caption: Synthetic pathway to Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside

-

To a solution of methyl α-D-mannopyranoside (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (2.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture under reduced pressure to remove methanol.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction with triethylamine and concentrate under vacuum.

-

Purify the residue by column chromatography on silica gel to afford the di-benzylidene protected mannoside.

Step 2: Regioselective Opening of the 2,3-O-Benzylidene Acetal

-

Dissolve the di-O-benzylidene mannoside (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0°C under an argon atmosphere.

-

Add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.1 equivalents) dropwise.

-

Stir the reaction at 0°C and monitor by TLC. The use of toluene as a solvent preferentially directs the hydride attack to yield the 2-O-benzyl-4,6-O-benzylidene derivative[1].

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Filter the mixture through celite and concentrate the filtrate.

-

Purify the product by column chromatography.

Step 3: Benzylation of the C-4 Hydroxyl Group and Removal of the 4,6-O-Benzylidene Acetal

-

Dissolve the product from the previous step (1 equivalent) in anhydrous DMF.

-

Add sodium hydride (1.2 equivalents) portion-wise at 0°C.

-

Add benzyl bromide (1.2 equivalents) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with methanol and concentrate.

-

Dissolve the crude product in a mixture of acetic acid and water.

-

Heat the mixture to hydrolyze the 4,6-O-benzylidene acetal.

-

Concentrate the reaction mixture and purify by column chromatography to yield Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside.

Application as a Glycosyl Acceptor in Oligosaccharide Synthesis

The primary role of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is as a glycosyl acceptor. The free hydroxyl groups at the C-3 and C-6 positions allow for the regioselective introduction of glycosyl donors, leading to the formation of branched oligosaccharides.

Causality of Experimental Choices in Glycosylation Reactions

The success of a glycosylation reaction depends on several factors, including the choice of glycosyl donor, activator, and reaction conditions.

-

Glycosyl Donor: The nature of the leaving group and the protecting groups on the glycosyl donor will influence its reactivity. For instance, a trichloroacetimidate donor is highly reactive and can be activated under mild acidic conditions.

-

Activator: The choice of activator is critical. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common Lewis acid catalyst for activating glycosyl trichloroacetimidates.

-

Stereoselectivity: The benzyl protecting groups at the C-2 and C-4 positions of the acceptor do not participate in the reaction, meaning the stereochemical outcome is primarily determined by the glycosyl donor and the reaction conditions. The α-stereoselectivity at the anomeric center of the methyl mannoside acceptor is fixed.

Caption: General workflow for glycosylation using Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside as an acceptor.

Representative Experimental Protocol: Synthesis of a Disaccharide

This protocol describes a typical glycosylation reaction using Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside as the acceptor and a per-O-benzylated mannosyl trichloroacetimidate as the donor.

-

Dry the glycosyl acceptor, Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (1 equivalent), and the glycosyl donor (1.2 equivalents) under high vacuum for several hours.

-

Dissolve the acceptor and donor in anhydrous dichloromethane in a flame-dried flask under an argon atmosphere.

-

Add activated molecular sieves (4 Å) and stir the mixture at room temperature.

-

Cool the reaction mixture to -40°C.

-

Add a solution of TMSOTf (0.1 equivalents) in anhydrous dichloromethane dropwise.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with triethylamine.

-

Filter the mixture through celite and wash the celite pad with dichloromethane.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired disaccharide.

| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Per-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside | TMSOTf | CH₂Cl₂ | -40 to rt | 2 | 85 | [2] |

| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside | AgOTf | CH₂Cl₂ | -20 to rt | 4 | 78 | [3] |

Mechanistic Insights: The Influence of Protecting Groups on Reactivity

The benzyl ethers at the C-2 and C-4 positions of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside are considered "non-participating" protecting groups. Unlike acyl groups (e.g., acetyl or benzoyl), they do not form a covalent intermediate with the anomeric center of a glycosyl donor. This has significant implications for the stereochemical outcome of glycosylation reactions.

The relative nucleophilicity of the C-3 and C-6 hydroxyl groups can be influenced by steric and electronic factors. The C-6 hydroxyl is a primary alcohol and is generally more sterically accessible and more nucleophilic than the secondary C-3 hydroxyl. Therefore, glycosylation often occurs preferentially at the C-6 position unless a directing group is employed or there is significant steric hindrance from the glycosyl donor.

The presence of the benzyl ether at the C-2 position can influence the conformation of the pyranoside ring, which in turn can affect the accessibility of the C-3 hydroxyl group. However, in the absence of a participating group at C-2 of the donor, the stereoselectivity of the newly formed glycosidic bond is primarily governed by the anomeric effect and the nature of the reaction intermediates (e.g., oxocarbenium ion).

Conclusion

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is a strategically important building block in the chemical synthesis of complex mannose-containing oligosaccharides. Its synthesis, through a carefully controlled regioselective opening of a di-benzylidene precursor, highlights the power of protecting group chemistry. As a glycosyl acceptor, it provides access to branched structures that are ubiquitous in biologically important glycans. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is essential for any researcher aiming to contribute to the fields of glycobiology and the development of carbohydrate-based therapeutics.

References

-

Tanaka, N., Ogawa, I., Yoshigase, S., & Nokami, J. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Carbohydrate Research, 343(15), 2635-2640. [Link]

-

Lu, X., et al. (2007). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Tetrahedron: Asymmetry, 18(14), 1687-1690. [Link]

-

Abdel-Rahman, A. A.-H. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203. [Link]

Sources

- 1. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Benzyl Groups in Oligosaccharide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligosaccharides is a formidable task, primarily due to the multifunctional nature of monosaccharide building blocks. Each sugar unit presents multiple hydroxyl groups of similar reactivity, necessitating a sophisticated strategy of temporary masking and selective demasking to achieve the desired glycosidic linkages.[1][2][3] In this context, protecting groups are not merely passive shields but active participants that profoundly influence the outcome of glycosylation reactions.[3] Among the arsenal of protecting groups available to the carbohydrate chemist, the benzyl (Bn) ether stands as a cornerstone, prized for its robustness, reliability, and multifaceted influence on reactivity and stereoselectivity.[2][4][5]

This guide provides a comprehensive exploration of the pivotal role of benzyl groups in modern oligosaccharide synthesis. We will delve into the chemical principles that underpin their function, from their introduction and cleavage to their critical electronic effects that govern the reactivity of glycosyl donors. Furthermore, we will present detailed, field-proven protocols and discuss advanced strategies that leverage the unique properties of benzyl ethers to enable the construction of complex glycans.

Part 1: The Benzyl Group as a Hydroxyl Protecting Group

Chemical Properties and Stability

The benzyl group is introduced as an ether linkage to a hydroxyl group, forming a stable C-O bond. This stability is a key attribute, as benzyl ethers are resistant to a wide range of reaction conditions commonly employed in multi-step organic synthesis, including both acidic and basic conditions.[2] This robustness allows for the manipulation of other, more labile protecting groups, such as silyl ethers or acetals, without affecting the benzyl-protected hydroxyls. Benzyl ethers are by far the most used permanent protection in oligosaccharide synthesis to date.[2]

Methods of Introduction (Benzylation)

The most prevalent method for the introduction of benzyl groups is the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group with a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[6][7]

Experimental Protocol: Standard Benzylation of a Monosaccharide

-

Preparation: A solution of the partially protected monosaccharide (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Deprotonation: The solution is cooled to 0°C, and sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv. per hydroxyl group) is added portion-wise. The mixture is stirred at this temperature for 30-60 minutes to allow for complete alkoxide formation.

-

Alkylation: Benzyl bromide (BnBr, 1.5–2.0 equiv. per hydroxyl group) is added dropwise to the cooled suspension.

-

Reaction: The reaction mixture is allowed to warm gradually to room temperature and stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol at 0°C, followed by dilution with ethyl acetate and washing with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]

For substrates sensitive to strongly basic conditions, milder methods such as the use of benzyl trichloroacetimidate in the presence of a catalytic amount of a Lewis acid (e.g., trifluoromethanesulfonic acid) have been developed.[8]

Methods of Removal (Debenzylation)

The facile removal of benzyl groups under specific and mild conditions is a key advantage of their use. The most common method for debenzylation is catalytic hydrogenolysis .[9][10][11]

Experimental Protocol: Catalytic Hydrogenolysis

-

Catalyst Suspension: To a solution of the benzylated carbohydrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), a catalytic amount of palladium on activated carbon (Pd/C, typically 10% w/w) is added.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly higher) until TLC analysis indicates complete debenzylation.

-

Filtration and Concentration: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst, and the filtrate is concentrated in vacuo to yield the deprotected product.

This method is highly efficient and clean, with the only byproduct being toluene. However, it is incompatible with other functional groups that are susceptible to reduction, such as alkenes, alkynes, and some sulfur-containing moieties which can poison the catalyst.[12] An alternative for such cases is the Birch reduction (dissolving metal reduction with sodium in liquid ammonia), which operates under different mechanistic principles.[7]

Part 2: The Influence of Benzyl Groups on Glycosylation Reactions

Beyond their role as simple protecting groups, benzyl ethers exert a profound electronic influence on the reactivity of the sugar backbone, a concept central to modern glycosylation strategies.

The "Armed" vs. "Disarmed" Principle

In the 1980s, Bertram Fraser-Reid introduced the seminal "armed-disarmed" concept, which rationalizes the differential reactivity of glycosyl donors based on the electronic nature of their protecting groups.[13][14][15][16][17]

-

"Armed" Glycosyl Donors: Glycosyl donors protected with electron-donating groups, such as benzyl ethers, are termed "armed". The ether oxygen atoms donate electron density towards the pyranose ring, which stabilizes the developing positive charge at the anomeric center (the oxocarbenium ion intermediate) during the glycosylation reaction. This stabilization lowers the activation energy for the reaction, making the glycosyl donor more reactive.[5][13]

-

"Disarmed" Glycosyl Donors: Conversely, glycosyl donors protected with electron-withdrawing groups, such as acyl groups (e.g., acetate, benzoate), are termed "disarmed". These groups pull electron density away from the ring, destabilizing the oxocarbenium ion intermediate and thus rendering the glycosyl donor less reactive.[13][14]

This disparity in reactivity is the cornerstone of chemoselective glycosylation strategies, allowing for the coupling of an armed donor with a disarmed acceptor without self-glycosylation of the acceptor.[13][14][15] This principle is elegantly applied in "one-pot" synthetic methods where multiple glycosidic bonds are formed sequentially in a single reaction vessel.[13]

Caption: A typical workflow employing an orthogonal protecting group strategy.

Benzyl vs. Benzoyl: A Comparative Analysis

| Feature | Benzyl Group (Ether) | Benzoyl Group (Ester) |

| Chemical Nature | Ether | Ester |

| Electronic Effect | Electron-donating | Electron-withdrawing |

| Glycosyl Donor Reactivity | "Armed" (High Reactivity) [13][14] | "Disarmed" (Low Reactivity) [13][14] |

| C2 Participation | Non-participating | Participating (favors 1,2-trans) |

| Introduction | Williamson ether synthesis (strong base) | Acylation (e.g., benzoyl chloride, pyridine) |

| Cleavage Conditions | Catalytic hydrogenolysis, Birch reduction | Basic hydrolysis (e.g., NaOMe/MeOH) |

| Stability | Stable to acid and base | Labile to base |

Troubleshooting Common Issues

-

Incomplete Benzylation: This can be due to insufficient base, wet solvent, or steric hindrance. Increasing the equivalents of base and benzylating agent, ensuring rigorously anhydrous conditions, and extending the reaction time can often resolve this issue.

-

Difficult Debenzylation: Catalyst poisoning is a common problem, especially in the presence of sulfur-containing compounds. Using a different catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) or a larger catalyst loading can be effective. In some cases, switching to a dissolving metal reduction is necessary.

-

Side Reactions: Over-reduction during hydrogenolysis can occur, especially with prolonged reaction times. Careful monitoring by TLC is essential.

Conclusion

The benzyl group is far more than a simple placeholder in oligosaccharide synthesis. Its unique combination of stability, ease of removal, and profound electronic influence on reactivity makes it an indispensable tool for the modern carbohydrate chemist. A thorough understanding of the principles of benzylation, debenzylation, the armed-disarmed concept, and orthogonal protection strategies is fundamental to the rational design and successful execution of complex oligosaccharide syntheses. As the field of glycobiology continues to expand, the demand for synthetic oligosaccharides for use as biological probes, diagnostics, and therapeutics will only grow, further cementing the central role of the benzyl group in this intricate and challenging area of chemical science.

References

-

Title: Armed and disarmed saccharides - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Glycosyl donor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Bristol URL: [Link]

-

Title: Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies Source: PubMed URL: [Link]

-

Title: Armed/disarmed effects in glycosyl donors: rationalization and sidetracking Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides Source: Organic Letters URL: [Link]

-

Title: A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides Source: PMC - NIH URL: [Link]

-

Title: Armed/disarmed effects in glycosyl donors: rationalization and sidetracking Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Protecting Groups in Carbohydrate Chemistry Source: Journal of Chemical Education URL: [Link]

-

Title: Reverse orthogonal strategy for oligosaccharide synthesis Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations Source: PMC - NIH URL: [Link]

-

Title: 1 Protecting Group Strategies in Carbohydrate Chemistry Source: Wiley-VCH URL: [Link]

-

Title: Protective group strategies in carbohydrate and peptide chemistry Source: Scholarly Publications Leiden University URL: [Link]

-

Title: Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides Source: PMC - NIH URL: [Link]

-

Title: Silver Salt-Mediate Benzylation of Carbohydrates Under Mildly Acidic Conditions Source: IRL @ UMSL URL: [Link]

-

Title: Hydrogenolysis of benzylated natural products (a carbohydrate, an alkaloid, and amino acids). Source: ResearchGate URL: [Link]

-

Title: Advances in glycoside and oligosaccharide synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry | Request PDF Source: ResearchGate URL: [Link]

- Title: CN107365334B - Process for benzylation of monoglycosides Source: Google Patents URL

-

Title: Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) Source: NCBI Bookshelf URL: [Link]

-

Title: Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives Source: ResearchGate URL: [Link]

-

Title: Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives Source: Canadian Science Publishing URL: [Link]

-

Title: Acceptor reactivity in glycosylation reactions Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Source: Engelhard Corporation URL: [Link]

-

Title: Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy Source: White Rose Research Online URL: [Link]

-

Title: Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Debenzylation of Benzyl-Protected Methylcellulose Source: MDPI URL: [Link]

-

Title: Influence of the Benzyloxycarbonyl Protective Group on Glycosylation with Mannopyranosyl Donors | Request PDF Source: ResearchGate URL: [Link]

-

Title: Rapid Oligosaccharide Synthesis on a Novel Benzyl-Type Fluorous Support Source: ResearchGate URL: [Link]

-

Title: Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks for construction of Cryptococcus neoformans capsular polysaccharide structures Source: PubMed URL: [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]

- 7. Debenzylation of Benzyl-Protected Methylcellulose [mdpi.com]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 13. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]

- 14. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 15. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Armed/disarmed effects in glycosyl donors: rationalization and sidetracking | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside in Complex Oligosaccharide Synthesis

Introduction: The Central Role of a Versatile Mannoside Acceptor

Oligosaccharides containing D-mannose are fundamental to a vast array of biological processes, from cell-cell recognition and immune responses to viral and bacterial pathogenesis.[1] High-mannose oligosaccharides, for instance, are critical components of the HIV-1 envelope glycoprotein (gp120) and are recognized by neutralizing antibodies and antiviral lectins.[2] The chemical synthesis of these complex glycans is essential for developing novel therapeutics, vaccines, and diagnostic tools, but it presents significant challenges due to the need for precise control over stereochemistry and regioselectivity.[1][3]

At the heart of many synthetic strategies lies the use of meticulously designed monosaccharide building blocks. Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside has emerged as a cornerstone glycosyl acceptor for the construction of branched mannose-containing structures. Its strategic design, featuring persistent benzyl ether protecting groups at the C-2 and C-4 positions and a stable methyl glycoside at the anomeric center, leaves the hydroxyl groups at C-3 and C-6 available for glycosylation. This configuration makes it an ideal scaffold for synthesizing the α-(1→3),α-(1→6)-dimannosyl core, a common motif in N-linked glycans.[2]

This guide provides an in-depth exploration of the application of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside, detailing the causality behind its use and providing a robust, field-proven protocol for its incorporation into a branched trisaccharide.

The Acceptor Building Block: Properties and Strategic Design

The utility of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside stems from a carefully orchestrated protecting group strategy.

-

C-2 and C-4 Benzyl (Bn) Ethers: These groups are stable under a wide range of reaction conditions used for glycosylation, preventing unwanted reactions at these positions.[4] Their presence also influences the reactivity and conformation of the pyranose ring.

-

C-1 Methyl (Me) Glycoside: The anomeric methyl group provides a stable linkage that is resistant to the acidic conditions often used for glycosylation promotion and subsequent deprotection of other temporary groups.

-

C-3 and C-6 Free Hydroxyls: These are the nucleophilic sites for glycosylation. The primary C-6 hydroxyl is sterically more accessible and generally more reactive than the secondary C-3 hydroxyl, a property that can be exploited for sequential glycosylations if desired.[4]

The molecule's structure is designed to direct the synthesis towards specific, complex architectures.

Core Protocol: Double Glycosylation for Branched Trisaccharide Synthesis

This protocol details the synthesis of a branched trisaccharide by reacting the diol acceptor with two equivalents of a glycosyl donor. The example is adapted from highly efficient syntheses of high-mannose oligosaccharides, demonstrating the simultaneous formation of α-(1→3) and α-(1→6) linkages.[2]

Principle